molecular formula C24H22N6O4 B3017587 benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 922686-50-8

benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

Cat. No. B3017587
M. Wt: 458.478
InChI Key: SMPFVNVJHDCCRZ-UHFFFAOYSA-N
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Description

The compound benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a complex organic molecule that appears to be related to the family of triazinopurines, which are heterocyclic compounds. These compounds often exhibit a range of biological activities and can be used as scaffolds for pharmaceutical development.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, novel annulated azaheterocycles of benzo[1,2,4]triazoloazepine and tetrahydronaphtho[1,2-e][1,2,4]triazine derivatives were synthesized using polar [3+2] and [4+2]-cycloaddition reactions . Although the specific synthesis of benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis, which helps in determining the configuration around double bonds and the overall stereochemistry of the molecules . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in complex molecules like benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate.

Chemical Reactions Analysis

The chemical reactivity of similar heterocyclic compounds has been studied, showing that they can undergo various reactions. For example, the addition of water to protonated 2-methyl-4H-3,1-benzoxazine forms a cyclic tetrahedral intermediate, which can then lead to different products depending on the pH of the reaction environment . Such insights into the reactivity of related structures can provide a foundation for understanding the chemical behavior of benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques like NMR, mass spectrometry, and elemental analysis . These methods are essential for confirming the identity and purity of synthesized compounds. Antioxidant studies on similar molecules have shown that they possess moderate to significant radical scavenging activity, which suggests potential therapeutic applications .

Scientific Research Applications

Synthesis and Structural Analysis

  • Lavergne et al. (1975) studied the synthesis of derivatives of 3,4-diamino-5-oxo-4,5-dihydro-l,2,4-triazine, revealing various cyclization products including [1,2,4]triazino[3,4-f]purine derivatives (Lavergne, Viallefont, & Daunis, 1975).
  • Hesek and Rybár (1994) synthesized novel [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, exploring the chemical properties of similar purine derivatives (Hesek & Rybár, 1994).

Biological Activities

  • Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including [1,2,4]triazino[3,4-c][1,2,4]triazine derivatives, and evaluated their antibacterial and antifungal activities (Hassan, 2013).
  • Kumara et al. (2015) prepared novel triazinone derivatives and assessed their larvicidal and antimicrobial activities, contributing to understanding the potential biocide applications of these compounds (Kumara et al., 2015).
  • Ueda et al. (1987) synthesized purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, examining their antitumor activity and vascular relaxing effects, highlighting the potential therapeutic applications of these compounds (Ueda et al., 1987).

Chemical Properties and Synthesis Techniques

  • Bartos et al. (2019) created functional planar Blatter radicals, including [1,2,4]triazino derivatives, demonstrating advanced synthetic techniques and characterizations of these complex molecules (Bartos et al., 2019).
  • Voskoboynik et al. (2016) synthesized benzo[e][1,2,4]triazino[2,3-c][1,2,3]triazin-2-ones, a novel class of electro-deficient tricyclic compounds with promising anticancer activity (Voskoboynik et al., 2016).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve exploring the synthesis of this compound, investigating its reactivity, or studying its potential applications (for example, in medicinal chemistry if it has biological activity).


Please note that these are general insights and actual properties and behaviors could vary. For accurate information, experimental data and research are needed.


properties

IUPAC Name

benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-27-21-20(22(32)28(2)24(27)33)29-13-18(17-11-7-4-8-12-17)26-30(23(29)25-21)14-19(31)34-15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPFVNVJHDCCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

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